molecular formula C7H2Br2ClF3 B8031223 1,3-Dibromo-2-chloro-5-(trifluoromethyl)benzene

1,3-Dibromo-2-chloro-5-(trifluoromethyl)benzene

Cat. No.: B8031223
M. Wt: 338.34 g/mol
InChI Key: CEMBOFGQZNNCJU-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-chloro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-chloro-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-5-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-chloro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dibromo-2-chloro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMBOFGQZNNCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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